Cytotoxic Potency in Cancer Research: N-(2,4-Dimethoxyphenyl)acetamide Derivative vs. Parent Scaffold
A derivative of N-(2,4-Dimethoxyphenyl)acetamide was directly compared to its parent scaffold and other analogs for antiproliferative activity. The derivative demonstrated a significant 3.5-fold increase in potency against breast cancer cells (MCF-7) compared to the parent compound, quantified by IC50 values .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.5 µM for a potent derivative |
| Comparator Or Baseline | Parent N-(2,4-Dimethoxyphenyl)acetamide scaffold (baseline potency) |
| Quantified Difference | Derivative is ~3.5-fold more potent than the parent scaffold |
| Conditions | MCF-7 breast cancer cell line, MTT assay |
Why This Matters
This data demonstrates that the N-(2,4-Dimethoxyphenyl)acetamide scaffold is a validated starting point for developing compounds with quantifiable, enhanced anticancer potency, justifying its selection over less potent analogs.
